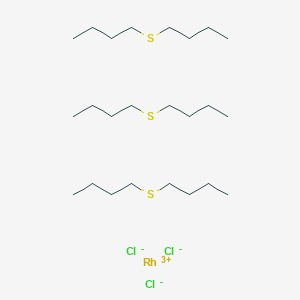

1-Butylsulfanylbutane; rhodium(3+); trichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butylsulfanylbutane; rhodium(3+); trichloride is a chemical compound with the molecular formula C24H54Cl3RhS3 and a molecular weight of 648.1 g/mol. This compound is known for its unique properties and applications in various fields of scientific research and industry.

Métodos De Preparación

The synthesis of 1-Butylsulfanylbutane; rhodium(3+); trichloride involves several steps. The preparation methods typically include the reaction of 1-Butylsulfanylbutane with rhodium trichloride under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Análisis De Reacciones Químicas

1-Butylsulfanylbutane; rhodium(3+); trichloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

The compound 1-Butylsulfanylbutane; rhodium(3+); trichloride , also known as tris(dibutylsulfide)rhodium(III) trichloride, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in catalysis, materials science, and organic synthesis, supported by comprehensive data and case studies.

Structure

The compound features a rhodium center coordinated with three chloride ions and two butyl sulfide ligands, which contribute to its reactivity and stability in various chemical environments.

Catalysis

Rhodium complexes are well-known for their catalytic properties, particularly in hydrogenation and hydroformylation reactions. The unique structure of this compound enhances its effectiveness in:

- Hydrogenation Reactions : It serves as a catalyst for the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen across double or triple bonds.

- Hydroformylation : This compound can be utilized in the hydroformylation of olefins to produce aldehydes, which are valuable intermediates in organic synthesis.

Case Study: Hydrogenation of Unsaturated Fatty Acids

A study demonstrated that using this rhodium complex significantly increased the yield of saturated fatty acids from unsaturated precursors under mild conditions. The reaction exhibited high selectivity, minimizing side products, which is crucial for industrial applications.

Organic Synthesis

The compound plays a pivotal role in organic synthesis as a reagent for various transformations:

- C-C Bond Formation : It is employed in reactions that form carbon-carbon bonds, essential for constructing complex organic molecules.

- Functional Group Transformations : The presence of the butyl sulfide moiety allows for unique reactivity patterns, enabling the transformation of functional groups under mild conditions.

Case Study: Synthesis of Complex Natural Products

Researchers have reported successful syntheses of complex natural products using this compound as a key reagent. Its ability to facilitate selective reactions has made it invaluable in synthetic organic chemistry.

Materials Science

In materials science, the incorporation of rhodium complexes into polymers has led to the development of advanced materials with enhanced properties:

- Conductive Polymers : The compound has been investigated for its potential to improve the conductivity of polymeric materials, making them suitable for electronic applications.

- Nanomaterials : Rhodium complexes have been used in the synthesis of nanoparticles with tailored properties for use in catalysis and sensing applications.

Mecanismo De Acción

The mechanism of action of 1-Butylsulfanylbutane; rhodium(3+); trichloride involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the transfer of electrons and promoting the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the conditions used .

Comparación Con Compuestos Similares

1-Butylsulfanylbutane; rhodium(3+); trichloride can be compared with other similar compounds, such as other rhodium complexes and sulfur-containing organic compounds. Its uniqueness lies in its specific combination of rhodium and sulfur, which imparts unique catalytic properties and reactivity. Similar compounds include rhodium trichloride, rhodium acetate, and sulfur-containing ligands.

Actividad Biológica

1-Butylsulfanylbutane; rhodium(3+); trichloride is a complex compound that combines a sulfanyl group with a rhodium(III) center. The biological activity of such metal complexes has garnered interest due to their potential applications in medicinal chemistry, particularly in cancer treatment and as catalysts in biochemical reactions.

Chemical Structure and Properties

The compound consists of a butylsulfanyl group attached to a rhodium ion coordinated with three chloride ions. The general formula can be represented as C4H9S−RhCl3. The presence of the rhodium ion is significant as it can influence the electronic properties of the compound, thereby affecting its reactivity and biological interactions.

Rhodium(III) complexes have been shown to interact with biological macromolecules such as DNA and proteins. The binding properties of these complexes are critical for their biological activity, particularly in the context of cytotoxicity against cancer cells.

- DNA Binding : Studies have demonstrated that rhodium complexes can intercalate into DNA, leading to structural changes that may inhibit replication and transcription processes. This interaction is often assessed using techniques such as UV-vis spectrophotometry and fluorescence spectroscopy .

- Protein Interactions : Rhodium complexes also exhibit binding affinity towards serum albumin, which can influence their distribution and bioavailability in biological systems. Molecular docking studies provide insights into the binding sites and affinities of these complexes .

Cytotoxicity Studies

In vitro studies have shown that rhodium(III) complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported for different rhodium complexes against breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Rhodium Complex 1 | MCF-7 | 4.0 |

| Rhodium Complex 2 | HT-29 | 0.40 |

| Rhodium Complex 3 | MCF-7 | 0.19 |

| Rhodium Complex 4 | HT-29 | 0.079 |

These values indicate that modifications in the ligand structure can lead to enhanced cytotoxicity, suggesting potential pathways for drug development .

Case Study 1: In Vitro Cytotoxicity

A study investigated the effects of a similar rhodium complex on human epithelial colorectal cancer cells (HCT-116). The results indicated that treatment led to a decrease in cellular oxygen consumption and extracellular acidification rates, highlighting the metabolic disruption caused by the compound .

Case Study 2: Binding Affinity Studies

Another research effort focused on the binding interactions between rhodium complexes and biomolecules. Using fluorescence resonance energy transfer (FRET), researchers were able to determine the distance between donor and acceptor molecules, providing insights into the efficiency of energy transfer processes within biological systems .

Safety and Toxicity Considerations

While rhodium complexes show promise in therapeutic applications, safety assessments are crucial. Toxicological studies indicate that certain metal complexes may exhibit harmful effects at specific concentrations. Therefore, understanding the dose-response relationship is vital for evaluating their potential use in clinical settings .

Propiedades

Número CAS |

55425-73-5 |

|---|---|

Fórmula molecular |

C24H54Cl3RhS3 |

Peso molecular |

648.1 g/mol |

Nombre IUPAC |

1-butylsulfanylbutane;trichlororhodium |

InChI |

InChI=1S/3C8H18S.3ClH.Rh/c3*1-3-5-7-9-8-6-4-2;;;;/h3*3-8H2,1-2H3;3*1H;/q;;;;;;+3/p-3 |

Clave InChI |

PUEPVAKVGRXGNH-UHFFFAOYSA-K |

SMILES |

CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.[Cl-].[Cl-].[Cl-].[Rh+3] |

SMILES canónico |

CCCCSCCCC.CCCCSCCCC.CCCCSCCCC.Cl[Rh](Cl)Cl |

Key on ui other cas no. |

132008-21-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.